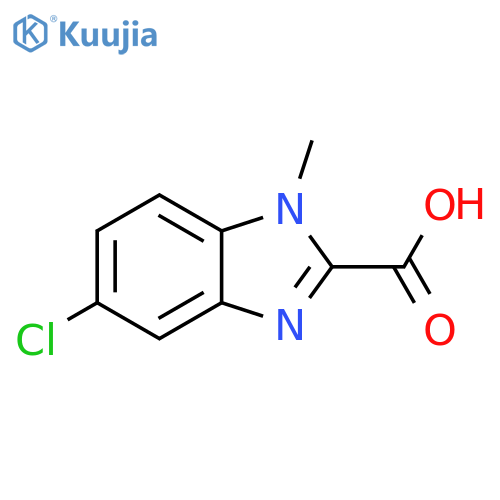

Cas no 947013-68-5 (5-Chloro-1-methyl-1H-benzoimidazole-2-carboxylic acid)

947013-68-5 structure

商品名:5-Chloro-1-methyl-1H-benzoimidazole-2-carboxylic acid

CAS番号:947013-68-5

MF:C9H7ClN2O2

メガワット:210.617080926895

MDL:MFCD11052220

CID:3047048

PubChem ID:15287958

5-Chloro-1-methyl-1H-benzoimidazole-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 5-Chloro-1-methyl-1H-benzoimidazole-2-carboxylic acid

- 5-chloro-1-methylbenzimidazole-2-carboxylic acid

- 1H-Benzimidazole-2-carboxylic acid, 5-chloro-1-methyl-

- 5-chloro-1-methyl-1H-1,3-benzodiazole-2-carboxylic acid

- DTXSID101218491

- CS-0330085

- 5-Chloro-1-methyl-1H-benzo[d]imidazole-2-carboxylicacid

- 947013-68-5

- 5-Chloro-1-methyl-1H-benzo[d]imidazole-2-carboxylic acid

- 5-Chloro-1-methyl-1H-benzimidazole-2-carboxylic acid

- AKOS000302267

- 5-chloro-1-methyl-1,3-benzodiazole-2-carboxylic acid

-

- MDL: MFCD11052220

- インチ: 1S/C9H7ClN2O2/c1-12-7-3-2-5(10)4-6(7)11-8(12)9(13)14/h2-4H,1H3,(H,13,14)

- InChIKey: GVLUKGCSZAAZJI-UHFFFAOYSA-N

- ほほえんだ: C1(C(O)=O)N(C)C2=CC=C(Cl)C=C2N=1

計算された属性

- せいみつぶんしりょう: 210.0196052g/mol

- どういたいしつりょう: 210.0196052g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 249

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 55.1Ų

じっけんとくせい

- 密度みつど: 1.5±0.1 g/cm3

- ゆうかいてん: NA

- ふってん: 435.6±37.0 °C at 760 mmHg

- フラッシュポイント: 217.2±26.5 °C

- じょうきあつ: 0.0±1.1 mmHg at 25°C

5-Chloro-1-methyl-1H-benzoimidazole-2-carboxylic acid セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

5-Chloro-1-methyl-1H-benzoimidazole-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C994910-10mg |

5-Chloro-1-methyl-1H-benzoimidazole-2-carboxylic Acid |

947013-68-5 | 10mg |

$ 50.00 | 2022-06-06 | ||

| TRC | C994910-100mg |

5-Chloro-1-methyl-1H-benzoimidazole-2-carboxylic Acid |

947013-68-5 | 100mg |

$ 210.00 | 2022-06-06 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 034432-500mg |

5-Chloro-1-methyl-1H-benzoimidazole-2-carboxylic acid |

947013-68-5 | 500mg |

3997.0CNY | 2021-07-10 | ||

| Matrix Scientific | 034432-500mg |

5-Chloro-1-methyl-1H-benzoimidazole-2-carboxylic acid |

947013-68-5 | 500mg |

$246.00 | 2023-09-11 | ||

| Chemenu | CM530618-1g |

5-Chloro-1-methyl-1H-benzo[d]imidazole-2-carboxylic acid |

947013-68-5 | 97% | 1g |

$187 | 2023-03-21 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD517288-1g |

5-Chloro-1-methyl-1H-benzo[d]imidazole-2-carboxylic acid |

947013-68-5 | 97% | 1g |

¥1367.0 | 2024-04-17 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 034432-1g |

5-Chloro-1-methyl-1H-benzoimidazole-2-carboxylic acid |

947013-68-5 | 1g |

6144.0CNY | 2021-07-05 | ||

| TRC | C994910-50mg |

5-Chloro-1-methyl-1H-benzoimidazole-2-carboxylic Acid |

947013-68-5 | 50mg |

$ 135.00 | 2022-06-06 | ||

| Ambeed | A381415-1g |

5-Chloro-1-methyl-1H-benzo[d]imidazole-2-carboxylic acid |

947013-68-5 | 97% | 1g |

$190.0 | 2024-04-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1400755-1g |

5-Chloro-1-methyl-1H-benzo[d]imidazole-2-carboxylic acid |

947013-68-5 | 97% | 1g |

¥1778.00 | 2024-04-24 |

5-Chloro-1-methyl-1H-benzoimidazole-2-carboxylic acid 関連文献

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

947013-68-5 (5-Chloro-1-methyl-1H-benzoimidazole-2-carboxylic acid) 関連製品

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:947013-68-5)5-Chloro-1-methyl-1H-benzoimidazole-2-carboxylic acid

清らかである:99%

はかる:1g

価格 ($):171.0